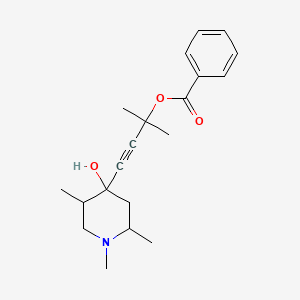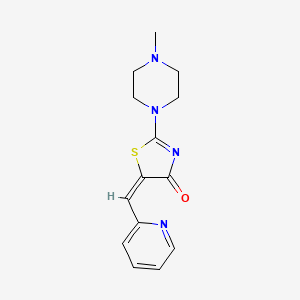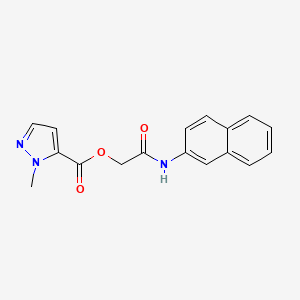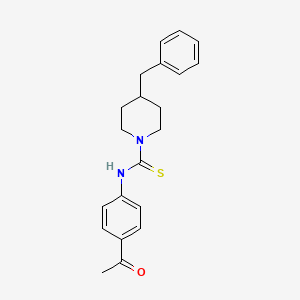
4-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)-2-methylbut-3-yn-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE is a complex organic compound that belongs to the class of piperidyl benzoates. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and methyl groups, a propargyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of 4-ethynyl-1,2,5-trimethyl-4-piperidol using catalysts such as Raney nickel, platinized carbon, or palladium on supports.
Introduction of the Propargyl Group: The propargyl group can be introduced via a Grignard reaction, where the piperidine derivative reacts with propargyl bromide in the presence of magnesium.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propargyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL CARBINOLS: These compounds share a similar piperidine ring structure but differ in their functional groups.
1,4-BIS(4′-HYDROXY-1′,2′,5′-TRIMETHYL-4′-PIPERIDYL)-1,3-BUTADIYNE: This compound has a similar piperidine ring but includes a butadiyne linkage.
Uniqueness
3-(4-HYDROXY-1,2,5-TRIMETHYL-4-PIPERIDYL)-1,1-DIMETHYL-2-PROPYNYL BENZOATE is unique due to its combination of a piperidine ring, propargyl group, and benzoate ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[4-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)-2-methylbut-3-yn-2-yl] benzoate |
InChI |
InChI=1S/C20H27NO3/c1-15-14-21(5)16(2)13-20(15,23)12-11-19(3,4)24-18(22)17-9-7-6-8-10-17/h6-10,15-16,23H,13-14H2,1-5H3 |
InChI Key |
VUEVYIBTFKAOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#CC(C)(C)OC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10865515.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-tetrazol-5-yl}-N,N-dimethyl-1-(4-methylphenyl)methanamine](/img/structure/B10865517.png)
![N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10865520.png)
![12-(2-Methoxyphenyl)-2-(2-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10865527.png)

![1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10865547.png)
![2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10865560.png)
![5-(3-tert-butyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10865567.png)


![4-(3,4-dimethoxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10865595.png)
![2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10865602.png)
![(4Z)-4-[(dimethylamino)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865610.png)
![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10865611.png)
